A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-5-(trifluoromethyl)nicotinonitrile
A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-5-(trifluoromethyl)nicotinonitrile
Abstract: This technical guide provides a detailed analysis of the expected spectroscopic signature of 6-methoxy-5-(trifluoromethyl)nicotinonitrile, a substituted pyridine derivative of interest in medicinal and materials chemistry. Due to a lack of publicly available experimental spectra for this specific compound, this document leverages fundamental spectroscopic principles and data from structurally analogous molecules to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound and require a robust framework for its structural verification.
Molecular Structure and Analysis
6-Methoxy-5-(trifluoromethyl)nicotinonitrile possesses a unique electronic profile arising from the interplay of its substituents on the pyridine ring. The methoxy (-OCH₃) group is an electron-donating group, while the trifluoromethyl (-CF₃) and nitrile (-C≡N) groups are potent electron-withdrawing groups. This electronic push-pull system dictates the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in mass spectrometry.
For clarity in the subsequent analysis, the following atom numbering scheme will be used:
Caption: Molecular structure and numbering of 6-methoxy-5-(trifluoromethyl)nicotinonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra are based on analyses of similar substituted pyridines and fundamental chemical shift theory.[1][2][3]
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is expected to be remarkably simple, containing only three distinct signals, all of which should be singlets due to the absence of adjacent protons (J-coupling).
-
H-2 and H-4 Protons: The pyridine ring contains two aromatic protons. H-2 is deshielded by the adjacent ring nitrogen and the C-3 nitrile group. H-4 is positioned between the electron-withdrawing trifluoromethyl group and the nitrile group. Both are expected to appear as sharp singlets in the downfield region, likely between δ 8.0 and 9.0 ppm.
-
Methoxy (-OCH₃) Protons: The three equivalent protons of the methoxy group will produce a sharp singlet. Its position is influenced by the aromatic ring current and the electronegative oxygen atom. Based on analogous structures, this signal is anticipated around δ 4.0 - 4.2 ppm.[4]
Carbon-¹³ (¹³C) NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide insight into the carbon environment. Eight distinct signals are expected.
-
Aromatic Carbons (C-2, C-4): The carbons directly attached to protons (C-2 and C-4) will appear in the aromatic region, typically between δ 140 and 155 ppm.
-
Quaternary Carbons (C-3, C-5, C-6): These carbons, bearing substituents, will have their chemical shifts significantly influenced by those groups. C-6, attached to the methoxy group, will be shifted downfield (approx. δ 160-165 ppm). C-5, bearing the CF₃ group, will likely appear as a quartet due to C-F coupling. C-3, attached to the nitrile, will be shielded relative to other aromatic carbons.
-
Nitrile Carbon (-C≡N): The nitrile carbon typically appears in a distinct window between δ 115 and 120 ppm.
-
Trifluoromethyl Carbon (-CF₃): This carbon signal will be split into a quartet by the three attached fluorine atoms and is expected around δ 120 - 125 ppm.
-
Methoxy Carbon (-OCH₃): The methoxy carbon signal is anticipated around δ 55 - 60 ppm, a typical value for methoxy groups on aromatic rings.[2][5]
Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy
The ¹⁹F NMR spectrum offers a direct and sensitive probe for the trifluoromethyl group. A single, strong signal is expected, as all three fluorine atoms are chemically equivalent. It will appear as a singlet with a chemical shift of approximately δ -60 to -65 ppm (relative to CFCl₃).[3]
Table 1: Predicted NMR Spectroscopic Data
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | H-2 | 8.8 - 9.0 | Singlet | Deshielded by adjacent ring nitrogen. |
| H-4 | 8.2 - 8.4 | Singlet | Influenced by adjacent CF₃ and CN groups. | |
| -OCH₃ | 4.0 - 4.2 | Singlet | Typical range for an aromatic methoxy group. | |
| ¹³C NMR | C-6 | 160 - 165 | Singlet | Attached to electronegative oxygen. |
| C-2 | 150 - 155 | Singlet | ||
| C-4 | 140 - 145 | Singlet | ||
| -CF₃ | 120 - 125 | Quartet (¹JCF) | Coupling to fluorine will produce a quartet. | |
| C-5 | 118 - 123 | Quartet (²JCF) | Two-bond coupling to fluorine atoms. | |
| -C≡N | 115 - 118 | Singlet | Characteristic nitrile carbon chemical shift. | |
| C-3 | 105 - 110 | Singlet | Shielded by ortho-methoxy group. | |
| -OCH₃ | 55 - 60 | Singlet | Typical methoxy carbon chemical shift.[2] | |
| ¹⁹F NMR | -CF₃ | -60 to -65 | Singlet | Relative to CFCl₃ standard. |
Protocol 1: Standard NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of 6-methoxy-5-(trifluoromethyl)nicotinonitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Record spectra on a 400 MHz (or higher) NMR spectrometer.[6]
-
¹H NMR: Acquire data with a standard pulse program. Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS) at δ 0.00 ppm.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups. The spectrum should display several characteristic absorption bands that confirm the presence of the key structural motifs.
-
Nitrile Stretch (νC≡N): A sharp, strong absorption band is expected in the range of 2240-2210 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.[7][8]
-
C-F Stretches (νC-F): The trifluoromethyl group will give rise to very strong, broad absorption bands in the 1350-1100 cm⁻¹ region, which are often the most intense peaks in the spectrum.[8]
-
Aromatic C=C/C=N Stretches: Multiple bands of medium intensity are expected between 1600 cm⁻¹ and 1450 cm⁻¹ corresponding to the pyridine ring stretching vibrations.
-
C-O Stretch (νC-O): The stretching of the aryl-ether C-O bond is expected to produce a strong band around 1250 cm⁻¹.[9]
-
Aromatic C-H Stretch (νC-H): A weak absorption above 3000 cm⁻¹ is expected for the aromatic C-H bonds.
-
Aliphatic C-H Stretch (νC-H): The methoxy group C-H bonds will show medium-intensity stretches just below 3000 cm⁻¹, typically around 2950 cm⁻¹ and 2850 cm⁻¹.[9]
Table 2: Predicted IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak | Aromatic C-H Stretch |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| 2240 - 2210 | Strong, Sharp | C≡N Nitrile Stretch[7] |
| 1600 - 1450 | Medium-Strong | Aromatic C=C and C=N Ring Stretches |
| 1350 - 1100 | Very Strong | C-F Stretches (-CF₃)[8] |
| ~1250 | Strong | Aryl C-O Ether Stretch |
Protocol 2: Standard IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is automatically generated as absorbance vs. wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula C₈H₅F₃N₂O corresponds to a monoisotopic mass of 202.0354 Da.[10]
-
Molecular Ion (M⁺•): In techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), a strong signal corresponding to the molecular ion [M]⁺ or protonated molecule [M+H]⁺ is expected at m/z 202 or 203, respectively.
-
Fragmentation Analysis: The stability of the pyridine ring suggests that initial fragmentation will likely involve the substituents. Key predicted fragmentation pathways include:
-
Loss of a methyl radical (•CH₃): [M - 15]⁺ leading to a fragment at m/z 187.
-
Loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment: [M - 15 - 28]⁺ leading to a fragment at m/z 159.
-
Loss of HCN from the ring: A common fragmentation pathway for nitrile-containing heterocycles.
-
Caption: Predicted major fragmentation pathways for 6-methoxy-5-(trifluoromethyl)nicotinonitrile.
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion Formula | Identity |
| 203 | [C₈H₆F₃N₂O]⁺ | [M+H]⁺ (ESI) |
| 202 | [C₈H₅F₃N₂O]⁺• | [M]⁺• (EI) |
| 187 | [C₇H₂F₃N₂O]⁺ | [M - CH₃]⁺ |
| 159 | [C₆H₂F₃N₂]⁺ | [M - CH₃ - CO]⁺ |
Protocol 3: Standard Mass Spectrometry Data Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Data Acquisition: Acquire data in positive ion mode. Set the mass range to scan from m/z 50 to 500.
-
Data Analysis: Identify the [M+H]⁺ peak and compare its m/z value with the calculated exact mass. Analyze the lower mass region for characteristic fragment ions.
Integrated Characterization Workflow
A robust structural confirmation relies on the integration of all spectroscopic techniques. The workflow below illustrates a logical sequence for characterizing a newly synthesized batch of the title compound.
Caption: A typical workflow for the synthesis and structural validation of a target compound.
Conclusion
The structural elucidation of 6-methoxy-5-(trifluoromethyl)nicotinonitrile can be confidently achieved through a combined spectroscopic approach. The ¹H NMR spectrum provides a simple and clean signature with three distinct singlets. The ¹³C and ¹⁹F NMR spectra confirm the carbon framework and the presence of the trifluoromethyl group. IR spectroscopy validates the key functional groups, especially the nitrile and C-F bonds, while mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation patterns. This guide provides a robust predictive framework for scientists to confirm the identity and purity of this compound.
References
- PubChem. 6-Methoxy-5-(4-methoxyphenyl)nicotinonitrile. National Center for Biotechnology Information. (n.d.).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Perrone, F. A., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(5), 933-941.
- Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1845.
- The Royal Society of Chemistry. (2023). S1 Copies of by 1H and 13C NMR spectra.
- Hoffman, R. E. (2007). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 26(25), 6247–6252.
- Li, Y., et al. (2019). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 21(1), 223-227.
- Allbio pharm Co., Ltd. 6-methoxy-5-(trifluoromethyl)nicotinonitrile. (n.d.).
- Allbio pharm Co., Ltd. 6-methoxy-5-(trifluoromethyl)nicotinonitrile. (n.d.). Note: This supplier lists a different CAS number than reference 8.
- Shishkina, S. V., et al. (2022). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2022(2), M1309.
- Chantrapromma, S., et al. (2013). 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1800.
- Suwunwong, T., et al. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Journal of Fluorescence, 23, 1037-1044.
- Suwunwong, T., et al. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1816–o1817.
- SpectraBase. N-(2-Methoxy-5-trifluoromethyl-phenyl)-nicotinamide - Optional[13C NMR]. John Wiley & Sons, Inc. (2024).
- NIST. Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. NIST Chemistry WebBook, SRD 69.
- GNPS Library Spectrum CCMSLIB00004717552. (2018).
- Davies, A. T., et al. (2022). Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. ChemRxiv.
- Park, Y., et al. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Bulletin of the Korean Chemical Society, 29(1), 79-82.
- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base.
- Daturi, M., et al. (1999). FTIR di†erence spectra of methoxy species formed by methanol... Physical Chemistry Chemical Physics, 1(23), 5505-5510.
- Ismail, U. M., et al. (2012). Figure S2. IR spectra of MOF-508·(DMF)·(H 2 O) 2 : 3386 cm-1 (O-H water...
- SpectraBase. 6-Methoxy-1-nitropyrene - Optional[FTIR]. John Wiley & Sons, Inc. (2024).
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epfl.ch [epfl.ch]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 6-methoxy-5-(trifluoromethyl)nicotinonitrile [allbiopharm.com]
(Note: Image is a representative structure for illustrative purposes.)